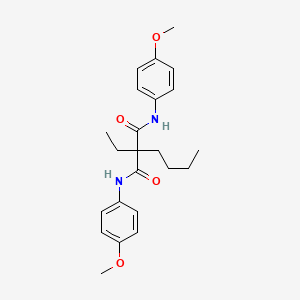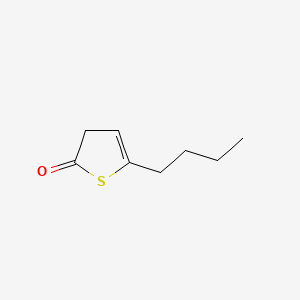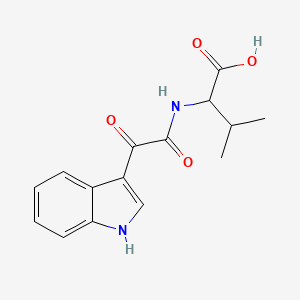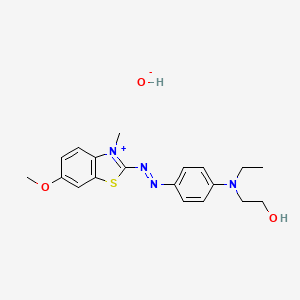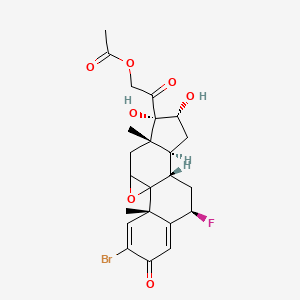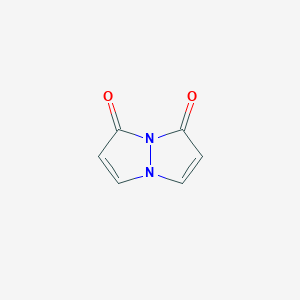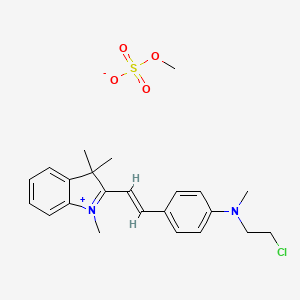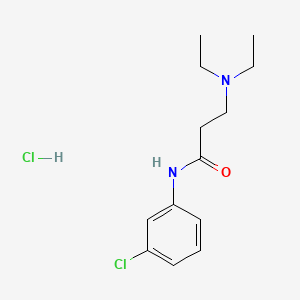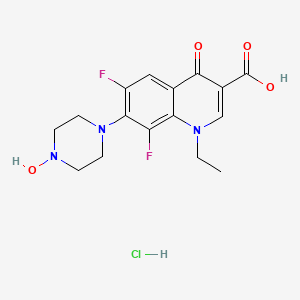
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride typically involves multiple steps, including the introduction of the quinoline core, fluorination, and the addition of the piperazinyl group. Common reagents used in these reactions include fluorinating agents, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions may target the quinoline core or the carbonyl group.
Substitution: Substitution reactions can occur at the fluorine atoms or the piperazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity and properties of quinolone antibiotics. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine
Medically, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry
In the industrial sector, the compound is used in the formulation of antibacterial agents and as a reference standard in quality control processes.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial DNA processes and ultimately results in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
Comparison
Compared to other quinolone antibiotics, 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride may exhibit unique properties such as enhanced activity against certain bacterial strains or improved pharmacokinetic profiles.
Conclusion
This compound is a significant compound in the field of antibacterial research. Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
109142-53-2 |
|---|---|
Formule moléculaire |
C16H18ClF2N3O4 |
Poids moléculaire |
389.78 g/mol |
Nom IUPAC |
1-ethyl-6,8-difluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17F2N3O4.ClH/c1-2-19-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)19)20-3-5-21(25)6-4-20;/h7-8,25H,2-6H2,1H3,(H,23,24);1H |
Clé InChI |
PBVKEPMUNYCTCK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)O)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



